molecular formula C11H22ClN3O2S B1419455 N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1239484-85-5

N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B1419455
CAS No.: 1239484-85-5
M. Wt: 295.83 g/mol
InChI Key: JOEPIWKRDPVERY-UHFFFAOYSA-N
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Description

N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, sulfonamide group, and multiple alkyl substituents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrazole as the core structure.

  • Substitution Reactions: Various substitution reactions are employed to introduce the ethyl, methyl, and isopropyl groups at the appropriate positions on the pyrazole ring.

  • Sulfonation: The pyrazole derivative undergoes sulfonation to introduce the sulfonamide group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH.

  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various reagents like halogens (Cl2, Br2) and strong acids/bases are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses. Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.

Comparison with Similar Compounds

  • N-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride

  • N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

  • N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride

Uniqueness: The presence of multiple alkyl substituents on the pyrazole ring distinguishes this compound from its similar counterparts, potentially leading to unique chemical and biological properties.

Biological Activity

N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, along with a sulfonamide moiety. The general formula can be represented as:

C12H18N4O2S\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Synthesis Methods

Recent studies have focused on optimizing the synthesis of pyrazole sulfonamides using various methods including:

  • Sulfonamide Coupling : Utilizing sulfonyl chlorides and amines in a solvent such as dichloromethane (DCM) with bases like DIPEA for reaction optimization .
  • Facile Synthesis Techniques : Employing microwave-assisted synthesis to enhance yield and reduce reaction time .

Antiproliferative Effects

Research has demonstrated that derivatives of pyrazole-4-sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives did not show cytotoxicity while effectively inhibiting cell proliferation in U937 cells, with measured half-maximal inhibitory concentrations (IC50) indicating their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
MR-S1-1315.5U937
MR-S1-5>50U937

Anti-inflammatory Activity

Pyrazole sulfonamides have also been investigated for their anti-inflammatory properties. A comparative study indicated that certain compounds demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in mediating inflammatory responses. The anti-inflammatory efficacy was comparable to established drugs like diclofenac sodium .

CompoundCOX-2 Inhibition (%)Reference Drug
Compound A93.53Diclofenac (90.13)
Compound B71.00Celecoxib (22.00)

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Protein Glycation : This compound has shown potential in inhibiting protein glycation processes, which are implicated in diabetic complications .
  • Antimicrobial Properties : Some derivatives have displayed selective antimicrobial activity against pathogens like Candida albicans and other bacteria .

4. Case Studies and Research Findings

Recent literature highlights several case studies that reinforce the therapeutic potential of pyrazole sulfonamides:

  • Anticancer Studies : A series of compounds were evaluated for their antiproliferative effects on different cancer cell lines, showing promising results in reducing cell viability without significant toxicity towards normal cells .
  • Anti-inflammatory Trials : In vivo studies demonstrated that selected pyrazole derivatives significantly reduced paw swelling in animal models of acute inflammation, indicating their potential utility in treating inflammatory diseases .
  • Pharmacological Profiles : Various studies have cataloged the pharmacological profiles of these compounds, noting their broad spectrum of activity including antibacterial, antifungal, and antiviral properties .

Properties

IUPAC Name

N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S.ClH/c1-6-14(7-8(2)3)17(15,16)11-9(4)12-13-10(11)5;/h8H,6-7H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPIWKRDPVERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C)S(=O)(=O)C1=C(NN=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
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N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
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N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
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N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
Reactant of Route 5
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
Reactant of Route 6
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride

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